molecular formula C15H11BrN2O2 B2668444 (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 607702-85-2

(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No. B2668444
M. Wt: 331.169
InChI Key: HTJCXNSMYSGJKY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of heteroaryl pyrazole derivatives, including compounds similar to the one , has been explored. These compounds were characterized through various analytical methods like FTIR, NMR, and X-ray diffraction. Their antimicrobial activity against different bacteria and fungi was evaluated, with varying results depending on the Schiff base moiety used in the compound (Hamed et al., 2020).

Biological Evaluation and Docking Studies

  • A study conducted on novel pyrazoline derivatives, structurally related to the compound , showed promising anti-inflammatory and antibacterial activities. The compounds were synthesized using microwave irradiation, which proved efficient and environmentally friendly. In silico toxicities and drug score profiles were promising, indicating potential biomedical applications (Ravula et al., 2016).

Molecular Self-Assembly

  • Research into bis-bidentate bridging ligands, with structural similarities to the compound, led to the formation of unusual molecular structures like molecular squares, cubes, and chains when reacted with transition metal dications. This study could have implications in the development of novel molecular architectures for various applications (Stephenson & Ward, 2011).

Antioxidant Agents

  • A series of chalcone derivatives related to this compound were synthesized and evaluated for their antioxidant properties. The results showed potential antioxidant activity, which was supported by molecular docking studies indicating interactions with protein tyrosine kinase (Prabakaran et al., 2021).

Safety And Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and reactivity. It also includes information on how to handle and store the compound safely, and what to do in case of an accident .

Future Directions

Future directions in the study of a compound can include potential applications, areas of research that need further exploration, and improvements that can be made in the synthesis and handling of the compound .

properties

IUPAC Name

(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJCXNSMYSGJKY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

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